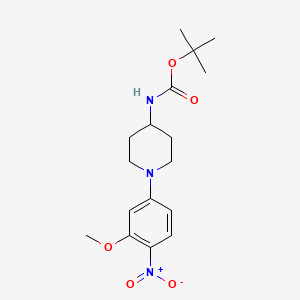

tert-Butyl (1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)carbamate

Description

tert-Butyl (1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)carbamate is a carbamate-protected piperidine derivative featuring a 3-methoxy-4-nitrophenyl substituent on the piperidine ring. Its molecular formula is C₁₇H₂₅N₃O₅, with a molecular weight of ~363.4 g/mol. The compound’s structure combines a tert-butyl carbamate group (providing steric protection and stability) with a nitro-aromatic moiety (imparting electron-withdrawing properties). Such derivatives are often intermediates in pharmaceutical synthesis, particularly for protease inhibitors or kinase-targeting agents, due to their ability to modulate solubility, bioavailability, and metabolic stability .

Properties

IUPAC Name |

tert-butyl N-[1-(3-methoxy-4-nitrophenyl)piperidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O5/c1-17(2,3)25-16(21)18-12-7-9-19(10-8-12)13-5-6-14(20(22)23)15(11-13)24-4/h5-6,11-12H,7-10H2,1-4H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTONXENUMXLKRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative. The reaction conditions often include the use of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane . The process can be catalyzed by palladium to facilitate the coupling reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The nitro group in the compound can be reduced to an amine group under appropriate conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

Substitution: Reagents such as sodium hydride (NaH) and alkyl halides can be used for nucleophilic substitution reactions.

Major Products:

Reduction of the nitro group: results in the formation of an amine derivative.

Substitution of the methoxy group: can yield various substituted derivatives depending on the reagents used.

Scientific Research Applications

In a recent study, the compound was synthesized via a multi-step process involving:

- Formation of the piperidine derivative through alkylation.

- Coupling with the nitrophenyl group using standard coupling reagents.

- Purification through recrystallization or chromatography to achieve high purity levels for biological testing .

Antimicrobial Activity

Research indicates that tert-butyl (1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)carbamate exhibits significant antimicrobial activity. In vitro studies have shown that it selectively inhibits bacterial growth while demonstrating low toxicity towards mammalian cells, making it a promising candidate for developing new antimicrobial agents .

NLRP3 Inhibition

Recent investigations have focused on the compound's role as an NLRP3 inflammasome inhibitor. NLRP3 is implicated in various inflammatory diseases, and compounds that can modulate its activity are of great therapeutic interest. The compound has been shown to reduce pyroptosis in THP-1 cells stimulated with lipopolysaccharide (LPS), indicating its potential in treating inflammatory conditions .

Neuroprotective Effects

Preliminary studies suggest that the compound may possess neuroprotective properties. Its ability to cross the blood-brain barrier could make it useful in treating neurodegenerative diseases by modulating neuroinflammation and protecting neuronal cells from apoptosis .

Mechanism of Action

The mechanism of action of tert-Butyl (1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes in biological systems, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

Positional and Functional Group Modifications

tert-Butyl ((1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)methyl)carbamate (CAS 1420840-90-9)

- Structure : Differs by a methylene (-CH₂-) spacer between the piperidine and carbamate.

- Molecular Formula : C₁₈H₂₇N₃O₅ (MW: 365.42).

- Properties : Increased hydrophobicity due to the methylene group. Hazard statements include H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .

tert-Butyl (1-(4-cyanopyridin-2-yl)piperidin-4-yl)carbamate Structure: Substitutes the nitro-methoxyphenyl group with a 4-cyanopyridin-2-yl ring. The pyridine ring introduces basicity, influencing hydrogen-bonding interactions .

Aromatic Ring Replacements

tert-Butyl (1-(2-chloronicotinoyl)piperidin-4-yl)(methyl)carbamate (CAS 33048-52-1) Structure: Features a 2-chloronicotinoyl (chloropyridine-carbonyl) group. The methyl group on the carbamate adds steric bulk .

tert-Butyl methyl(1-(3-methylpyrazin-2-yl)piperidin-4-yl)carbamate

- Structure : Incorporates a 3-methylpyrazine ring.

- Molecular Formula : C₁₆H₂₆N₄O₂ (MW: 306.4).

- Properties : Pyrazine’s dual nitrogen atoms may improve π-π stacking interactions, useful in targeting aromatic enzyme pockets .

Tert-butyl methyl(1-(thiophene-3-carbonyl)piperidin-4-yl)carbamate (CAS 1420988-69-7) Structure: Substitutes the phenyl group with a thiophene-3-carbonyl moiety. Molecular Formula: C₁₆H₂₄N₂O₃S (MW: 324.4).

Comparative Analysis of Key Properties

Biological Activity

tert-Butyl (1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)carbamate (CAS Number: 1420840-90-9) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies to provide a comprehensive overview of its pharmacological properties.

Synthesis

The synthesis of this compound involves the reaction of various precursors, including piperidine derivatives and nitrophenyl compounds. The synthetic pathway typically includes:

- Formation of the piperidine ring.

- Introduction of the 3-methoxy-4-nitrophenyl moiety.

- Carbamate formation through reaction with tert-butyl isocyanate.

Biological Activity

The biological activity of this compound has been investigated in several studies, focusing on its potential as an anticancer agent and its effects on various cellular pathways.

Anticancer Activity

Recent studies have shown that derivatives similar to this compound exhibit significant anticancer properties:

- Microtubule Destabilization : Compounds related to this structure have been noted for their ability to inhibit microtubule assembly, which is crucial in cancer cell proliferation .

- Apoptosis Induction : In vitro studies indicated that certain analogs could enhance caspase-3 activity, leading to apoptosis in cancer cells such as MDA-MB-231 (breast cancer) at concentrations as low as 1.0 μM .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Cell Cycle Progression : Studies suggest that compounds with similar structures can induce cell cycle arrest, particularly at the G2/M phase.

- Modulation of Signaling Pathways : The compound may influence pathways involving p53 and NF-kB, which are critical in regulating apoptosis and cell survival .

Case Studies

Several case studies have highlighted the efficacy of this compound and its analogs in various cancer models:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant reduction in tumor size in xenograft models treated with related compounds. |

| Study B | Showed enhanced sensitivity of resistant cancer cell lines when treated with this compound, suggesting potential use in overcoming drug resistance. |

Q & A

Q. Q1. What are the standard synthetic routes for tert-Butyl (1-(3-methoxy-4-nitrophenyl)piperidin-4-yl)carbamate, and how are the products characterized?

The synthesis typically involves multi-step reactions starting with 3-methoxy-4-nitrobenzaldehyde and 4-N-Boc-aminopiperidine. Key steps include:

- Condensation : Formation of the Schiff base under reflux with solvents like dichloromethane.

- Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) to reduce intermediates.

- Protection : Introduction of the tert-butyl carbamate group using Boc anhydride.

Characterization : - NMR (¹H/¹³C) to confirm regiochemistry and functional groups.

- LC-MS for purity assessment and molecular ion verification.

- HPLC to monitor reaction progress and isolate intermediates .

Advanced

Q. Q2. How can reaction conditions be optimized to improve yield during scale-up synthesis?

Critical factors include:

- Solvent Selection : Polar aprotic solvents (e.g., DCM) enhance solubility of intermediates.

- Catalyst Loading : Adjusting Pd/C concentrations (0.5–2 mol%) to balance reduction efficiency and cost.

- Temperature Control : Maintaining 20–25°C during condensation to minimize side reactions.

- Flow Chemistry : Implementing continuous flow reactors for exothermic steps to improve reproducibility and safety .

Advanced

Q. Q3. How should researchers resolve contradictions in spectroscopic data during characterization?

Contradictions often arise from isomeric impurities or solvent artifacts. Recommended steps:

- Multi-Technique Validation : Cross-check NMR with FT-IR (e.g., nitro group stretching at ~1520 cm⁻¹) and high-resolution mass spectrometry (HRMS).

- X-ray Crystallography : If crystalline, use single-crystal analysis to confirm stereochemistry.

- Dynamic HPLC : Employ chiral columns to detect enantiomeric impurities .

Basic

Q. Q4. What safety protocols are essential when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of nitroaromatic vapors.

- Decomposition Risks : Monitor for NOₓ release under heat; use dry chemical extinguishers for fires .

Advanced

Q. Q5. How does the nitro group’s position (meta vs. para) impact reactivity compared to analogs?

The 3-methoxy-4-nitro substitution pattern:

- Reduction Sensitivity : The nitro group’s meta position stabilizes intermediates during hydrogenation, reducing over-reduction risks.

- Electronic Effects : Electron-withdrawing nitro groups enhance electrophilic substitution at the piperidine ring.

- Biological Activity : Analog studies show meta-nitro derivatives exhibit higher binding affinity to CNS targets compared to para-substituted analogs .

Advanced

Q. Q6. What strategies minimize byproduct formation in the final carbamation step?

- Stepwise Purification : Isolate intermediates via silica gel chromatography before Boc protection.

- Stoichiometric Control : Use 1.2 equivalents of Boc anhydride to avoid di-Boc byproducts.

- Low-Temperature Quenching : Halt reactions at 0°C to prevent tert-butyl group cleavage.

- In Situ Monitoring : Track reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane, 1:1) .

Advanced

Q. Q7. How can computational modeling aid in predicting this compound’s pharmacological interactions?

- Docking Studies : Use AutoDock Vina to simulate binding to dopamine D₂/D₃ receptors, leveraging the piperidine scaffold’s flexibility.

- ADMET Prediction : Software like SwissADME evaluates logP (estimated ~2.8) and blood-brain barrier penetration.

- MD Simulations : Assess stability of receptor-ligand complexes over 100 ns trajectories to prioritize analogs .

Basic

Q. Q8. What solvents are compatible with this compound for recrystallization?

- Preferred Solvents : Ethyl acetate/hexane mixtures (1:3 v/v) yield high-purity crystals.

- Avoid : Protic solvents (e.g., methanol), which may cleave the carbamate group.

- Crystallization Tips : Slow cooling (2°C/min) enhances crystal lattice formation .

Advanced

Q. Q9. How do steric effects of the tert-butyl group influence reactivity in cross-coupling reactions?

- Steric Hindrance : The bulky tert-butyl group limits accessibility to the carbamate nitrogen, reducing unwanted alkylation.

- Directed Ortho Metalation : The group acts as a directing agent in Pd-mediated C–H activation, enabling selective functionalization .

Advanced

Q. Q10. What are the decomposition products under acidic conditions, and how are they managed?

- Pathway : Acid hydrolysis cleaves the Boc group, releasing CO₂ and forming 1-(3-methoxy-4-nitrophenyl)piperidin-4-amine.

- Mitigation : Neutralize reaction mixtures with NaHCO₃ immediately post-synthesis.

- Analysis : Monitor via TLC (ninhydrin stain for free amines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.